

Microencapsulation and nanoformulation techniques for the controlled release of Menthoglycol

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Compound of Interest		
Compound Name:	Menthoglycol	
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Application Notes: Microencapsulation and Nanoformulation of Menthoglycol (PMD)

Introduction

Menthoglycol, also known as p-Menthane-3,8-diol (PMD), is a highly effective insect repellent derived from the essential oil of the lemon eucalyptus plant, Corymbia citriodora.[1][2] It is recognized as one of the few plant-based repellents endorsed by the U.S. Centers for Disease Control and Prevention (CDC) for protection against mosquitoes.[3] Despite its efficacy, **Menthoglycol**'s high volatility can limit the duration of its protective action, necessitating frequent reapplication.[4][5]

Microencapsulation and nanoformulation technologies offer a robust solution to this challenge. By entrapping **Menthoglycol** within a protective polymer shell or carrier matrix, its release into the environment can be precisely controlled.[6][7][8] This approach provides several key advantages:

- Prolonged Efficacy: Ensures a slow, sustained release of the active ingredient, extending the protection time significantly.[5][6]
- Reduced Volatility: Minimizes evaporative losses of Menthoglycol, maintaining its concentration on the target surface for longer periods.[5]



- Improved Stability: Protects the active compound from environmental degradation due to factors like temperature, UV light, and oxidation.[9][10]
- Enhanced User Experience: Can reduce the oily sensation and strong initial odor associated with high concentrations of the repellent.

These application notes provide an overview of relevant formulation techniques, quantitative data for process optimization, and detailed protocols for laboratory-scale production.

Key Formulation Techniques for Menthoglycol

Several techniques are suitable for encapsulating volatile, lipophilic compounds like **Menthoglycol**. The choice of method depends on the desired particle size, release characteristics, and application context (e.g., topical lotions, treated textiles).[10]

- 1. Emulsion Solvent Evaporation: This technique is widely used to produce polymer micro- and nanoparticles.[11] It involves dissolving the polymer and **Menthoglycol** in a volatile organic solvent, which is then emulsified in a non-miscible liquid (typically water). The subsequent evaporation of the solvent causes the polymer to precipitate around the **Menthoglycol** droplets, forming solid microcapsules.[12]
- 2. Spray Drying: A rapid and scalable method where a solution or emulsion containing **Menthoglycol** and a carrier material (e.g., maltodextrin, gum arabic) is atomized into a hot air stream.[7] The heat causes the solvent to evaporate almost instantaneously, leaving behind solid microparticles with **Menthoglycol** encapsulated within.
- 3. Interfacial & In Situ Polymerization: In these methods, the microcapsule wall is formed by polymerization of monomers at the interface of an emulsion.[9] For in situ polymerization, the reaction occurs in the continuous phase at the interface, forming a solid shell around the core material.[5][9] This technique can create robust, non-porous shells, offering excellent control over release.
- 4. Nanoemulsification: Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm. [13] **Menthoglycol** can be formulated as the oil phase in an oil-in-water (O/W) nanoemulsion. Due to the extremely small droplet size, nanoemulsions enhance skin penetration and can improve the bioavailability of the active ingredient.[13]



Data Presentation: Formulation Parameters

The following table summarizes typical quantitative data for microencapsulation of volatile compounds similar to **Menthoglycol**. These values serve as a baseline for researchers developing new **Menthoglycol** formulations.

Formulation Technique	Polymer/Wa II Material	Particle Size (µm)	Encapsulati on Efficiency (%)	Drug Loading (%)	Typical Release Profile
Emulsion Solvent Evaporation	Poly(lactic- co-glycolic acid) (PLGA)	1 - 200	70 - 90%	10 - 30%	Sustained, degradation- controlled
Spray Drying	Maltodextrin, Gum Arabic	10 - 150	80 - 95%	20 - 50%	Burst release followed by diffusion
Interfacial Polymerizatio n	Polyurea, Polyamide	5 - 500	> 90%	15 - 40%	Slow, diffusion- controlled
Nanoemulsifi cation	(Surfactant- based)	0.02 - 0.2	> 99% (in formulation)	5 - 20%	Enhanced skin permeation

Note: Encapsulation Efficiency refers to the percentage of the initial drug that is successfully entrapped in the particles.[14][15] Drug Loading refers to the weight percentage of the drug relative to the total weight of the microparticle.[14][15]

Visualizations: Workflows and Mechanisms

// Connections A -> C [lhead=cluster_process]; B -> C; C -> D [style=dashed,
arrowhead=open]; D -> E [lhead=cluster_purify, style=dashed, arrowhead=open]; E -> F; F ->
G; }

Caption: Workflow for Emulsion Solvent Evaporation.



```
// Nodes Capsule [label="Microcapsule\n(Polymer Matrix)", fillcolor="#4285F4", fontcolor="#FFFFF", width=2.5, shape=doublecircle]; M_inside [label="Encapsulated\nMenthoglycol", fillcolor="#FBBC05", fontcolor="#202124"]; M_surface [label="Surface\nMenthoglycol", fillcolor="#FBBC05", fontcolor="#202124", width=1.2]; M_released [label="Released\nMenthoglycol\n(Vapor)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Degradation [label="Polymer\nDegradation\n(Hydrolysis)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
```

// Invisible node for layout center [style=invis, width=0.1, height=0.1, label=""];

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// Edges M_surface -> M_released [label="Initial Burst\nRelease", color="#EA4335"]; M_inside -> Capsule [style=invis]; Capsule -> M_released [label="Sustained Release\n(Diffusion)", color="#34A853"]; Degradation -> Capsule [label="Erosion", style=dashed, color="#5F6368"];
```

// Positioning M inside -> center [style=invis]; center -> Capsule [style=invis]; }

Caption: Controlled release mechanisms from a microcapsule.

Experimental Protocols

Protocol 1: Microencapsulation of Menthoglycol via Oilin-Water (O/W) Emulsion Solvent Evaporation

Objective: To encapsulate **Menthoglycol** within Poly(lactic-co-glycolic acid) (PLGA) microparticles for sustained release.

Materials:

- p-Menthane-3,8-diol (Menthoglycol)
- PLGA (50:50 lactide:glycolide ratio)
- Dichloromethane (DCM) Organic Solvent
- Poly(vinyl alcohol) (PVA) Surfactant
- Deionized water



- Magnetic stirrer, high-speed homogenizer (e.g., Ultra-Turrax)
- Centrifuge
- Freeze-dryer

Methodology:

- Preparation of Organic Phase (Oil Phase):
 - Dissolve 200 mg of PLGA in 4 mL of Dichloromethane (DCM) in a glass vial.
 - Once the polymer is fully dissolved, add 100 mg of Menthoglycol to the solution.
 - Vortex briefly until a clear, homogenous solution is obtained.
- Preparation of Aqueous Phase (Continuous Phase):
 - Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water.
 Heat gently on a magnetic stirrer if necessary to aid dissolution, then cool to room temperature.
- Emulsification:
 - Add the 4 mL of organic phase to 40 mL of the 1% PVA aqueous solution.
 - Immediately homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 2 minutes. This will create a fine oil-in-water (O/W) emulsion.
- Solvent Evaporation:
 - Transfer the emulsion to a beaker and place it on a magnetic stirrer at a constant speed (e.g., 400 rpm).
 - Leave the emulsion stirring at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of the DCM. As the DCM evaporates, the PLGA will harden, forming solid microcapsules.



- · Washing and Collection:
 - Transfer the microcapsule suspension to centrifuge tubes.
 - Centrifuge at 8,000 x g for 10 minutes.
 - Discard the supernatant, which contains residual PVA.
 - Re-suspend the microparticle pellet in deionized water and centrifuge again. Repeat this
 washing step three times to ensure all free surfactant is removed.
- Lyophilization (Freeze-Drying):
 - After the final wash, re-suspend the pellet in a small amount of deionized water and pour it into a suitable container for freeze-drying.
 - Freeze the suspension at -80°C for at least 2 hours.
 - Lyophilize the frozen sample for 48 hours to obtain a fine, dry powder of **Menthoglycol**-loaded microcapsules. Store in a desiccator.

Protocol 2: Preparation of a Menthoglycol Nanoemulsion via High-Pressure Homogenization

Objective: To formulate **Menthoglycol** as a stable oil-in-water (O/W) nanoemulsion for enhanced topical application.

Materials:

- p-Menthane-3,8-diol (Menthoglycol)
- Medium-Chain Triglyceride (MCT) Oil Carrier Oil
- Tween 80 Surfactant
- Span 80 Co-surfactant
- Deionized water



- · High-pressure homogenizer
- Magnetic stirrer

Methodology:

- Preparation of Oil Phase:
 - In a beaker, combine 5% (w/w) **Menthoglycol**, 5% (w/w) MCT oil, and 2% (w/w) Span 80.
 - Gently heat to approximately 40°C while stirring to ensure all components are fully dissolved and mixed.
- Preparation of Aqueous Phase:
 - o In a separate beaker, dissolve 8% (w/w) Tween 80 in 80% (w/w) deionized water.
 - Stir until a clear solution is formed.
- Pre-emulsification:
 - Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.
 - Once all the oil phase is added, increase the stirring speed and mix for 30 minutes to form a coarse, milky-white pre-emulsion.
- High-Pressure Homogenization:
 - Pass the pre-emulsion through a high-pressure homogenizer.
 - Operate the homogenizer at 15,000 PSI for 5-7 cycles. Ensure the system is cooled to prevent overheating.
 - After homogenization, the resulting liquid should appear translucent or faintly blue, which
 is characteristic of a nanoemulsion.
- Characterization and Storage:



- Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
- Store the final nanoemulsion in a sealed container at room temperature, protected from light.

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